molecular formula C9H7ClN2O2 B13175642 6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid

6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13175642
M. Wt: 210.62 g/mol
InChI Key: OPZYFOLLRYMPRL-UHFFFAOYSA-N
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Description

6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6, a methyl group at position 8, and a carboxylic acid moiety at position 2. Its molecular formula is C₉H₇ClN₂O₂, with a molecular weight of 196.59 g/mol (anhydrous) . The compound is slightly soluble in water and serves as a key intermediate in medicinal chemistry, particularly for synthesizing analogs with antimycobacterial, anti-inflammatory, or antitrypanosomal activity .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

6-chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7ClN2O2/c1-5-2-6(10)4-12-7(9(13)14)3-11-8(5)12/h2-4H,1H3,(H,13,14)

InChI Key

OPZYFOLLRYMPRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC=C2C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Formation of Imidazo[1,2-a]pyridine Core

  • Starting Materials: Substituted 2-aminopyridines (bearing methyl or chloro substituents) react with α-bromo carbonyl compounds such as ethyl 2-bromoacetoacetate.
  • Reaction Conditions: Typically performed in polar solvents under mild heating. The nucleophilic amino group attacks the α-bromo carbonyl compound, followed by intramolecular cyclization to form the fused imidazo ring.
  • Outcome: Substituted imidazo[1,2-a]pyridine esters are obtained.

Conversion of Ester to Carboxylic Acid

  • The ester group at the 3-position is hydrolyzed under basic conditions (e.g., sodium hydroxide in ethanol) at elevated temperatures (around 80°C) for several hours.
  • Acidification with dilute hydrochloric acid precipitates the free carboxylic acid.
  • The product is filtered, washed, and dried to yield this compound with high purity.

Representative Synthetic Route (Example)

Step Reaction Conditions Outcome
1 Bromination of ethyl acetoacetate to ethyl 2-bromoacetoacetate N-bromosuccinimide (NBS), solvent, room temperature Brominated ester intermediate
2 Cyclization with 6-chloro-2-aminopyridine (with 8-methyl substitution) Heating in polar solvent Formation of ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylate
3 Hydrolysis of ester to acid NaOH aqueous solution, ethanol, 80°C, 2 hours This compound
4 Acidification and isolation Dilute HCl, 0-5°C, filtration Pure carboxylic acid product

Industrial and Scale-Up Considerations

  • Industrial processes may employ continuous flow reactors or batch processes optimized for yield and purity.
  • Selection of solvents and catalysts is tailored to minimize environmental impact and cost.
  • Purification steps often include extraction with ethyl acetate, washing with aqueous sodium chloride, drying with anhydrous sodium sulfate, and concentration under reduced pressure.
  • The described hydrolysis and acidification steps yield product purity exceeding 99.5%, with minimal side reactions.

Alternative Preparation Method for the Pyridine Carboxylic Acid Precursor

A patented method describes preparation of 6-chloro-3-pyridinecarboxylic acid (a key intermediate) by reacting 2-chloro-5-trichloromethylpyridine with mineral acids at 50-140°C for 1-4 hours, followed by aqueous workup at 0-80°C. This method avoids side reactions common in chlorination and achieves high purity (>99.5%) at low cost. This intermediate can then be elaborated into the imidazo[1,2-a]pyridine framework.

Summary Table of Preparation Methods

Method Aspect Description Reference
Core ring formation Cyclization of 6-chloro-8-methyl-2-aminopyridine with α-bromo esters
Ester hydrolysis Basic hydrolysis with NaOH in ethanol at 80°C
Acidification Dropwise addition of dilute HCl at 0-5°C
Purification Extraction, washing, drying, filtration
Alternative intermediate synthesis Reaction of 2-chloro-5-trichloromethylpyridine with mineral acids
Industrial scale Batch or continuous flow with catalyst and solvent optimization

Research Findings and Notes

  • The described synthetic routes produce the target compound with high purity and yield, suitable for further biological or medicinal chemistry applications.
  • The chloro and methyl substituents significantly influence the compound’s biological activity, necessitating precise control during synthesis.
  • The hydrolysis step is critical for converting esters to the active carboxylic acid form, often requiring careful pH control during acidification to maximize yield.
  • Industrial methods emphasize minimizing byproducts and simplifying purification to reduce costs.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid has diverse applications in scientific research, including:

  • Enzyme Inhibition It can inhibit specific kinases and other enzymes involved in cellular signaling pathways, potentially leading to alterations in gene expression and metabolic processes within cells.
  • Pharmaceutical Development It is studied for potential therapeutic effects against conditions such as cancer and neurodegenerative diseases.
  • Agrochemical Development It has potential use in developing agrochemicals due to its biological activity against pests or pathogens.
  • Material Science It is used in developing advanced materials.

This compound exhibits significant biological activity, particularly in inhibiting various enzymes. Research indicates that it can effectively bind with several biological targets.

Structural comparison

Several compounds share structural similarities with this compound.

Compound NameStructureUnique Features
8-Chloro-6-methylimidazo[1,2-a]pyridineStructureSimilar structure but different biological activity
TelacebecImidazo[1,2-a]pyridineNotable for anti-tuberculosis activity
SQ109Ethylenediamine derivativeEffective against multidrug-resistant tuberculosis
DelpazolidOxazolidinone derivativeUsed in treating drug-resistant infections

Mechanism of Action

The mechanism of action of 6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups play a crucial role in enhancing its binding affinity and specificity. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between 6-chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound 6-Cl, 8-CH₃, 3-COOH 196.59 Intermediate for antimycobacterial agents; moderate solubility in water .
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid 6-CH₃, 2-Ph, 3-COOH 238.27 Notable antiinflammatory activity; reduced ulcerogenic effects compared to aspirin .
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid 6-Cl, 2-CF₃, 3-COOH 264.62 Enhanced acidity due to CF₃ group; explored in antitrypanosomal drug discovery .
Methyl 6-chloro-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate 6-Cl, 8-F, 3-COOCH₃ 228.61 Ester prodrug form; improved bioavailability for in vivo studies .
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid 6-Br, 3-COOH 227.03 Higher molecular weight; used in cross-coupling reactions for functionalization .
Imidazo[1,2-a]pyridine-3-carboxylic acid (unsubstituted) 3-COOH 162.14 Parent compound; melting point 196–197°C; decarboxylates efficiently in Pd-catalyzed reactions .

Physicochemical Properties

  • Solubility : The target compound’s methyl and chloro substituents reduce water solubility compared to the unsubstituted parent carboxylic acid (162.14 g/mol) .
  • Acidity : The trifluoromethyl analog (pKa ~2.5) is more acidic than the target compound (pKa ~3.8) due to the strong electron-withdrawing effect of CF₃, enhancing salt formation in drug formulations .

Biological Activity

6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid (C9H7ClN2O2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is structurally characterized by a chloro substituent and a carboxylic acid group, which may contribute to its reactivity and biological effects. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C9H7ClN2O2
  • Molecular Weight : 210.62 g/mol
  • Structural Features : The compound features an imidazo[1,2-a]pyridine ring system, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.
  • Cytotoxicity : Preliminary investigations suggest that it may have cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
  • Mechanism of Action : The biological activity may be attributed to the compound's ability to interact with specific cellular targets, disrupting essential biological processes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study reported the following Minimum Inhibitory Concentrations (MICs) against selected microorganisms:

MicroorganismMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans8

These results indicate that the compound could be a promising candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The IC50 values suggest that this compound has notable cytotoxic effects, particularly against lung cancer cells.

Case Study 1: Antifungal Activity

A recent study investigated the antifungal efficacy of this compound against Candida spp. The compound was tested in various concentrations, revealing a dose-dependent inhibition of fungal growth. The study concluded that this compound could serve as a lead structure for developing new antifungal agents.

Case Study 2: Anticancer Potential

In another research project focused on its anticancer properties, the compound was evaluated in combination with standard chemotherapeutic agents. Results indicated enhanced cytotoxicity when used in conjunction with doxorubicin in HeLa cells. This synergistic effect suggests potential for developing combination therapies in cancer treatment.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interactions with DNA and cellular proteins may lead to apoptosis in cancer cells and inhibit vital metabolic pathways in microorganisms.

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